molecular formula C18H18FNO B1346522 2-Fluoro-4'-pyrrolidinomethyl benzophenone CAS No. 898776-63-1

2-Fluoro-4'-pyrrolidinomethyl benzophenone

Cat. No. B1346522
M. Wt: 283.3 g/mol
InChI Key: RVBRWQXILHFKBR-UHFFFAOYSA-N
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Description

“2-Fluoro-4’-pyrrolidinomethyl benzophenone” is a chemical compound that belongs to the class of benzophenone derivatives. It is commonly known as 4’-Methoxy-alpha-pyrrolidinopropiophenone (MOPPP). The compound has a CAS Number of 898774-55-5 and a linear formula of C18H18FNO .


Molecular Structure Analysis

The molecular structure of “2-Fluoro-4’-pyrrolidinomethyl benzophenone” is represented by the linear formula C18H18FNO . The compound has a molecular weight of 283.35 .

Scientific Research Applications

Synthesis and Antiproliferative Activity

  • Synthesis and Antiproliferative Activity of Benzophenone Tagged Pyridine Analogues : Benzophenones with a pyridine nucleus, including fluoro-substituted compounds, have shown significant antiproliferative activity against Dalton's lymphoma ascites cells. This activity is linked to the activation of caspase-activated DNase, leading to DNA fragmentation and apoptosis in tumor cells (Al‐Ghorbani et al., 2016).

Chemical Synthesis Techniques

  • Convenient Palladium-Catalyzed Preparation of Primary Anilines : A novel fluoroalkyl benzophenone imine reagent has been developed for the palladium-catalyzed Buchwald-Hartwig amination of aryl halides. This approach offers a convenient method for producing primary anilines (Cioffi et al., 2004).

Polymer Science

  • Synthesis and Properties of New Sulfonated Poly(p-phenylene) Derivatives for Proton Exchange Membranes : High molecular weight poly(2,5-benzophenone) derivatives have been synthesized for potential use in proton exchange membranes. These polymers demonstrate high thermal stability and significant proton conductivity (Ghassemi & Mcgrath, 2004).

Organometallic Chemistry

  • Ortho-CH Activation of Aromatic Ketones by a Trihydride-Stannyl-Osmium(IV) Complex : Research involving partially fluorinated aromatic ketones like 2-fluorobenzophenone imine shows significant findings in the field of organometallic chemistry (Esteruelas et al., 2003).

properties

IUPAC Name

(2-fluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO/c19-17-6-2-1-5-16(17)18(21)15-9-7-14(8-10-15)13-20-11-3-4-12-20/h1-2,5-10H,3-4,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBRWQXILHFKBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642756
Record name (2-Fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4'-pyrrolidinomethyl benzophenone

CAS RN

898776-63-1
Record name (2-Fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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